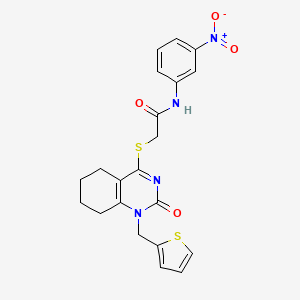
N-(3-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS Number: 899730-92-8) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity against cancer cell lines, and potential mechanisms of action.
The molecular formula of the compound is C21H20N4O4S2, with a molecular weight of 456.5 g/mol. The structure features a nitrophenyl group and a hexahydroquinazoline core linked through a thioacetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O4S2 |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 899730-92-8 |
Antimicrobial Activity
Research has indicated that compounds containing nitrophenyl and thiophene moieties often exhibit significant antimicrobial properties. A study evaluating the biological activity of substituted thiophenes found that certain derivatives demonstrated potent inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Cytotoxicity and Anti-Cancer Activity
Recent studies have focused on the anti-cancer potential of similar compounds. For instance, derivatives with thiophene and quinazoline structures have shown promising cytotoxic effects against several cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity is often assessed using the MTT assay, where lower IC50 values indicate higher potency .
The mechanisms through which this compound exerts its biological effects may involve:
- Nucleophilic Attack : Similar compounds have been shown to undergo nucleophilic attack by intracellular thiols, leading to the formation of reactive intermediates that can disrupt cellular functions .
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways.
- Formation of Meisenheimer Complexes : This mechanism involves the stabilization of a transition state that disrupts normal cellular processes .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical and laboratory settings:
- Antimicrobial Efficacy : A comparative study demonstrated that derivatives with similar structures inhibited bacterial growth more effectively than traditional antibiotics .
- Cancer Cell Proliferation : In vitro studies revealed that compounds with structural similarities to this compound significantly reduced cell viability in cancer cell lines compared to untreated controls .
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c26-19(22-14-5-3-6-15(11-14)25(28)29)13-31-20-17-8-1-2-9-18(17)24(21(27)23-20)12-16-7-4-10-30-16/h3-7,10-11H,1-2,8-9,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVFCNDAYJLKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














